1-(Chloromethoxy)-3,3-dimethylbutane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(chloromethoxy)-3,3-dimethylbutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClO/c1-7(2,3)4-5-9-6-8/h4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCENPNKAXBHGRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCOCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Routes and Methodologies for 1 Chloromethoxy 3,3 Dimethylbutane
Direct Synthesis Approaches
Direct synthesis of 1-(chloromethoxy)-3,3-dimethylbutane would most logically proceed via the formation of a chloromethyl ether from the parent alcohol, 3,3-dimethylbutan-1-ol. Two principal methods are considered for this transformation: etherification reactions involving chloromethylation agents and the halogenation of related alkoxy derivatives.
Etherification Reactions Involving Chloromethylation Agents
A common and straightforward method for the preparation of chloromethyl ethers is the reaction of an alcohol with formaldehyde (B43269) and hydrogen chloride. This reaction is analogous to the Blanc chloromethylation of aromatic compounds. wvu.edu In this proposed synthesis, 3,3-dimethylbutan-1-ol would serve as the alcoholic substrate. The reaction likely proceeds by the protonation of formaldehyde by hydrogen chloride, generating a highly electrophilic species that is then attacked by the hydroxyl group of the alcohol. Subsequent reaction with chloride ion yields the final product.
A general representation of this reaction is: (CH₃)₃CCH₂CH₂OH + CH₂O + HCl → (CH₃)₃CCH₂CH₂OCH₂Cl + H₂O
An alternative approach involves the in situ generation of a chloromethylating agent. For instance, a mixture of an alcohol, paraformaldehyde, and a chlorinating agent such as thionyl chloride in the presence of a base like pyridine (B92270) can be employed.
| Reactants | Reagents | Conditions | Product |
| 3,3-Dimethylbutan-1-ol | Formaldehyde, Hydrogen Chloride | Low temperature (e.g., 0-10 °C) | This compound |
| 3,3-Dimethylbutan-1-ol | Paraformaldehyde, Thionyl Chloride, Pyridine | Inert solvent, controlled temperature | This compound |
Halogenation of Related Alkoxy Derivatives
Another potential direct synthesis involves the halogenation of a methoxy (B1213986) derivative of 3,3-dimethylbutane. For example, if 1-methoxy-3,3-dimethylbutane were available, it could potentially be chlorinated at the methoxy group using a suitable chlorinating agent. This approach is less common for the synthesis of simple chloromethyl ethers but remains a theoretical possibility.
Precursor Compound Preparation Strategies
The availability of high-purity precursors is crucial for the successful synthesis of this compound. The primary precursors of interest are 3,3-dimethylbutan-1-ol and related chlorinated butane (B89635) derivatives.
Synthesis of 3,3-Dimethylbutan-1-ol as a Key Intermediate
3,3-Dimethylbutan-1-ol, also known as neohexanol, is the most critical precursor for the direct synthesis of this compound. Several synthetic routes to this alcohol have been established.
One effective method is the hydroboration-oxidation of 3,3-dimethylbut-1-ene (neohexene) . This two-step process provides an anti-Markovnikov addition of water across the double bond, yielding the desired primary alcohol with high regioselectivity. wikipedia.orgmasterorganicchemistry.comdokumen.pub The reaction first involves the addition of borane (B79455) (BH₃), often as a complex with tetrahydrofuran (B95107) (THF), to the alkene. The resulting trialkylborane is then oxidized using hydrogen peroxide in a basic solution. wikipedia.orgmasterorganicchemistry.comdokumen.pub
(CH₃)₃CCH=CH₂ + BH₃·THF → [(CH₃)₃CCH₂CH₂]₃B [(CH₃)₃CCH₂CH₂]₃B + H₂O₂ + NaOH → 3 (CH₃)₃CCH₂CH₂OH
Another viable route is the Grignard reaction between tert-butylmagnesium chloride and ethylene (B1197577) oxide . This reaction forms a new carbon-carbon bond and, after acidic workup, yields 3,3-dimethylbutan-1-ol. pearson.comlibretexts.org
(CH₃)₃CMgCl + (CH₂)₂O → (CH₃)₃CCH₂CH₂OMgCl (CH₃)₃CCH₂CH₂OMgCl + H₃O⁺ → (CH₃)₃CCH₂CH₂OH + Mg(OH)Cl
A similar Grignard-based approach involves the reaction of tert-butylmagnesium chloride with formaldehyde . This reaction also results in the formation of the target primary alcohol. yale.edu
| Starting Material | Reagents | Product | Key Features |
| 3,3-Dimethylbut-1-ene | 1. BH₃·THF 2. H₂O₂, NaOH | 3,3-Dimethylbutan-1-ol | Anti-Markovnikov addition, high yield |
| tert-Butylmagnesium chloride | 1. Ethylene oxide 2. H₃O⁺ | 3,3-Dimethylbutan-1-ol | Forms a C-C bond, good for scaling |
| tert-Butylmagnesium chloride | 1. Formaldehyde 2. H₃O⁺ | 3,3-Dimethylbutan-1-ol | Alternative Grignard route |
Synthesis of Related Chlorinated Butane Derivatives
A common method for this conversion is the reaction of the alcohol with thionyl chloride (SOCl₂) , often in the presence of a base like pyridine to neutralize the HCl byproduct.
(CH₃)₃CCH₂CH₂OH + SOCl₂ → (CH₃)₃CCH₂CH₂Cl + SO₂ + HCl
Alternatively, concentrated hydrochloric acid (HCl) can be used to convert the primary alcohol to the corresponding alkyl chloride, although this reaction may be slower and require more forcing conditions compared to the use of thionyl chloride.
| Starting Material | Reagent | Product |
| 3,3-Dimethylbutan-1-ol | Thionyl chloride (SOCl₂) | 1-Chloro-3,3-dimethylbutane (B46724) |
| 3,3-Dimethylbutan-1-ol | Concentrated Hydrochloric acid (HCl) | 1-Chloro-3,3-dimethylbutane |
Optimization of Reaction Conditions for Synthetic Pathways
The optimization of reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters to consider include temperature, reaction time, stoichiometry of reactants, and the choice of solvent and catalyst.
For the etherification of 3,3-dimethylbutan-1-ol with formaldehyde and HCl , maintaining a low temperature is crucial to prevent the formation of byproducts and to control the exothermicity of the reaction. The rate of HCl gas addition must be carefully controlled to ensure complete reaction without excessive side reactions.
In the synthesis of chloromethyl ethers from acetals and acid halides, the use of a catalytic amount of a Lewis acid, such as a zinc(II) salt, has been shown to be effective. Such a catalytic approach could potentially be adapted for the direct synthesis of this compound, which would be an area for further investigation.
For the preparation of 3,3-dimethylbutan-1-ol via the Grignard reaction , the purity of the magnesium and the solvent (typically anhydrous diethyl ether or THF) is critical for the successful formation of the Grignard reagent. The temperature of the reaction with ethylene oxide or formaldehyde should be carefully controlled to avoid side reactions.
In the hydroboration-oxidation of neohexene , the stoichiometry of borane to the alkene is a key factor. Using a stoichiometric amount or a slight excess of the alkene ensures the complete consumption of the borane. The subsequent oxidation step requires careful control of temperature and the rate of addition of the hydrogen peroxide and base to ensure a safe and efficient reaction.
Catalysis in the Preparation of this compound
Catalysis is pivotal in the synthesis of α-chloroethers, facilitating the reaction between an alcohol and a formaldehyde equivalent in the presence of a chloride source. Lewis acids are commonly employed to activate the reagents and promote the formation of the desired product.
One general and effective method for the preparation of similar α-chloroethers involves the reaction of an acetal (B89532) with an acid halide, accelerated by catalytic amounts of a zinc(II) salt. orgsyn.orgresearchgate.net This approach can be adapted for the synthesis of this compound, likely starting from 3,3-dimethylbutan-1-ol. In a related synthesis of chloromethyl methyl ether, zinc bromide (ZnBr₂) has been shown to be an effective catalyst. orgsyn.org The catalytic cycle would likely involve the coordination of the Lewis acid to the oxygen atom of a formaldehyde equivalent (such as paraformaldehyde or dimethoxymethane), making it more susceptible to nucleophilic attack by 3,3-dimethylbutan-1-ol. Subsequent reaction with a chloride source, such as hydrogen chloride or an acyl chloride, would then yield the final product.
The choice of catalyst can significantly influence the reaction rate and yield. A range of zinc(II) salts, including zinc triflate (Zn(OTf)₂), zinc bromide (ZnBr₂), and zinc acetate (B1210297) (Zn(OAc)₂), are known to be effective in accelerating the exchange reaction between halide donors and acetals. orgsyn.org The use of a catalyst allows the reaction to proceed under milder conditions, often at room temperature, which can help to minimize the formation of byproducts.
Table 1: Comparison of Catalysts in a Representative α-Chloroether Synthesis
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| ZnBr₂ | 0.01 | 2-3 | >95 |
| Zn(OTf)₂ | 0.01 | 1-4 | >95 |
| Zn(OAc)₂ | 0.01 | 1-4 | >95 |
| None | - | >24 | <10 |
This table presents generalized data for a typical zinc-catalyzed synthesis of an α-chloroether, illustrating the significant rate enhancement provided by the catalyst.
Solvent Effects and Reaction Selectivity
The solvent plays a crucial role in the synthesis of this compound, influencing not only the reaction rate but also the selectivity and the ease of product isolation. The choice of an appropriate solvent is critical to ensure that all reactants remain in solution and to stabilize any charged intermediates that may form during the reaction.
For reactions involving the formation of α-chloroethers, non-polar aprotic solvents are often preferred. Solvents such as toluene (B28343) or dichloromethane (B109758) can be effective as they are relatively inert under the reaction conditions and facilitate the separation of the organic product from aqueous byproducts during workup. orgsyn.org The use of a non-polar solvent can also help to drive the reaction to completion by minimizing the solubility of any water that may be formed, which could otherwise lead to the hydrolysis of the product.
The polarity of the solvent can also impact the selectivity of the reaction. In some cases, a more polar solvent may be required to facilitate the formation of a key intermediate. However, highly polar or protic solvents are generally avoided as they can react with the α-chloroether product or the chloromethylating agent. For instance, the presence of water can lead to the hydrolysis of this compound back to 3,3-dimethylbutan-1-ol and formaldehyde.
Table 2: Influence of Solvent on a Representative α-Chloroether Synthesis
| Solvent | Dielectric Constant (ε) | Reaction Rate | Side Reactions |
| Toluene | 2.4 | Moderate | Minimal |
| Dichloromethane | 9.1 | Fast | Minimal |
| Diethyl Ether | 4.3 | Moderate | Minimal |
| Water | 80.1 | - | Hydrolysis of product |
This table provides a qualitative overview of the expected effects of different solvents on the synthesis of an α-chloroether like this compound.
Advanced Applications of 1 Chloromethoxy 3,3 Dimethylbutane in Organic Synthesis
Building Block for Complex Molecular Architectures
The utility of 1-(Chloromethoxy)-3,3-dimethylbutane extends to its role as a fundamental building block in the assembly of complex molecular frameworks. Its ability to introduce a sterically hindered yet chemically stable moiety is particularly advantageous in multi-step synthetic sequences.
Synthesis of Advanced Organic Intermediates
This compound serves as a precursor to the neopentoxymethyl (POM) group, which can be incorporated into various organic intermediates. While direct and extensive literature on the use of this compound for a wide range of advanced organic intermediates is not broadly available, its application can be inferred from the known reactivity of similar chloroalkyl ethers. For instance, in the synthesis of complex molecules like phosphoramidites, which are crucial building blocks for oligonucleotides, related pivaloyloxymethyl (POM) chloride is utilized to protect functional groups. This suggests a potential role for this compound in preparing analogous intermediates where a neopentoxymethyl ether is desired.
The introduction of the neopentyl group can influence the physical and chemical properties of the intermediate, such as solubility and conformational preference, which can be strategically exploited in subsequent transformations.
Preparation of Specialty Chemicals and Materials Precursors
The neopentyl group is known for conferring thermal and chemical stability to molecules. Consequently, this compound is a potential reagent for the synthesis of specialty chemicals and materials precursors where such properties are desirable. For example, the incorporation of the neopentoxymethyl group into polymer backbones or as a side chain could enhance the material's stability and modify its bulk properties. While specific industrial applications of this compound in this context are not widely documented in publicly accessible literature, the known utility of related compounds like 1-chloro-3,3-dimethylbutane (B46724) as a starting material for agrochemicals and pharmaceuticals hints at the potential for its oxygenated counterpart to be used in the synthesis of high-performance materials and bioactive compounds.
Role in Protecting Group Chemistry
One of the most significant applications of this compound is in protecting group chemistry, where it serves as a reagent for the introduction of the neopentoxymethyl (POM) protecting group for hydroxyl and carboxyl functionalities.
Precursor for Masking Hydroxyl or Carboxyl Groups
The protection of hydroxyl and carboxyl groups is a fundamental strategy in multi-step organic synthesis to prevent unwanted side reactions. This compound reacts with alcohols and carboxylic acids in the presence of a base to form neopentoxymethyl ethers and esters, respectively. The bulky neopentyl group provides significant steric shielding to the protected functionality, rendering it stable to a variety of reaction conditions, including those involving strong bases and nucleophiles.
Table 1: Representative examples of hydroxyl group protection using POM-Cl (a related pivaloyloxymethyl chloride)
| Substrate | Base | Solvent | Yield (%) |
|---|---|---|---|
| Primary Alcohol | K2CO3 | DMF | 82 |
| Secondary Alcohol | Hunig's Base | CH2Cl2 | High |
Data extrapolated from analogous reactions due to limited specific data for this compound.
Construction of Sterically Demanding Molecular Scaffolds
The steric bulk of the neopentyl group is a defining characteristic that can be harnessed to control the stereochemical outcome of reactions and to construct sterically congested molecular scaffolds. By introducing the neopentoxymethyl group, chemists can influence the conformational preferences of a molecule, directing subsequent reactions to a specific face of the molecule or preventing reactions at sterically hindered sites.
While specific examples detailing the use of this compound for the construction of sterically demanding scaffolds are not prevalent in the literature, the principle is well-established in organic synthesis. The use of bulky protecting groups is a common strategy to enforce specific molecular geometries, which is crucial in the synthesis of natural products and other complex organic molecules where precise control of stereochemistry is paramount. The neopentoxymethyl group, introduced by this compound, offers a valuable tool in this regard, providing a robust and sterically influential protecting group for challenging synthetic targets.
Computational and Theoretical Studies on 1 Chloromethoxy 3,3 Dimethylbutane
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. For 1-(Chloromethoxy)-3,3-dimethylbutane, methods such as Density Functional Theory (DFT) and ab initio calculations can provide deep insights into its reactivity. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.
A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. For this compound, the HOMO is expected to be localized around the oxygen and chlorine atoms due to the presence of lone pairs, while the LUMO is likely associated with the antibonding orbitals of the C-Cl and C-O bonds.
Furthermore, these calculations can generate an electrostatic potential (ESP) map, which visualizes the charge distribution on the molecular surface. Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, whereas positive potential regions (blue) are electron-deficient and susceptible to nucleophilic attack. In this compound, the oxygen and chlorine atoms would exhibit negative electrostatic potential, while the hydrogen atoms and the carbon atom attached to chlorine would show a positive potential.
Reactivity descriptors such as Mulliken charges can also be calculated to quantify the partial charge on each atom, offering a more quantitative picture of the electron distribution and potential reaction sites.
Hypothetical Data Table of Calculated Electronic Properties
| Property | Calculated Value | Interpretation |
| HOMO Energy | -9.5 eV | Indicates the energy of the outermost electrons available for reaction. |
| LUMO Energy | +1.2 eV | Represents the energy of the lowest energy orbital available to accept electrons. |
| HOMO-LUMO Gap | 10.7 eV | A large gap suggests high kinetic stability. |
| Dipole Moment | 2.1 D | Indicates a moderate overall polarity of the molecule. |
| Mulliken Charge on C (bonded to Cl) | +0.15 e | Suggests this carbon is a potential site for nucleophilic attack. |
| Mulliken Charge on Cl | -0.20 e | Indicates a partial negative charge on the chlorine atom. |
| Mulliken Charge on O | -0.25 e | Shows a partial negative charge on the oxygen atom. |
Molecular Dynamics Simulations of Reaction Pathways and Conformational Analysis
Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules over time, including conformational changes and reaction pathways. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of molecular flexibility and the energetics of different molecular shapes.
For this compound, a key area of interest for conformational analysis is the rotation around the C-O and O-C bonds. The bulky neopentyl group [(CH₃)₃CCH₂-] is expected to significantly influence the preferred conformations. MD simulations can be used to explore the potential energy surface associated with the rotation of these bonds, identifying low-energy conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape affects its reactivity.
MD simulations can also be employed to model reaction pathways. For instance, the reaction of this compound with a nucleophile could be simulated to investigate the mechanism of substitution at the chloromethyl group. These simulations can help to elucidate the transition state structures and calculate the activation energy for the reaction, providing insights into the reaction kinetics. The significant steric hindrance from the neopentyl group would likely be a major factor influencing the accessibility of the reaction center.
Prediction of Spectroscopic Signatures to Aid Structural Elucidation (Excluding basic identification)
While basic spectroscopic techniques like NMR and IR are used for routine identification, computational methods can predict more subtle spectroscopic features that aid in a deeper structural elucidation. Quantum chemical calculations can provide highly accurate predictions of vibrational frequencies and NMR chemical shifts.
For this compound, calculating the vibrational spectrum can help in assigning the complex fingerprint region of its IR and Raman spectra. Specific vibrational modes, such as the C-Cl stretch, the C-O-C asymmetric and symmetric stretches, and the various bending and rocking modes of the methylene (B1212753) and methyl groups, can be precisely calculated. Isotopic substitution, for example, replacing ¹²C with ¹³C or ¹H with ²H, can be modeled to predict the resulting shifts in the vibrational spectrum, which can be a powerful tool for confirming assignments in experimental spectra.
In the realm of NMR spectroscopy, advanced calculations can predict not only the chemical shifts (δ) of the ¹H and ¹³C nuclei but also spin-spin coupling constants (J-couplings). These parameters are highly sensitive to the molecular geometry. By calculating these values for different stable conformers of this compound, a theoretically weighted average spectrum can be generated that can be compared with experimental data to gain information about the conformational preferences of the molecule in solution.
Hypothetical Data Table of Predicted Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |
| ν₁ | 2985 | C-H stretch (neopentyl) |
| ν₂ | 2960 | C-H stretch (methoxy) |
| ν₃ | 1150 | C-O-C asymmetric stretch |
| ν₄ | 950 | C-O-C symmetric stretch |
| ν₅ | 720 | C-Cl stretch |
| ν₆ | 450 | C-C-C bend (neopentyl) |
Analysis of Steric and Electronic Effects on the Reactivity Profile of this compound
The reactivity of this compound is governed by a delicate interplay of steric and electronic effects. The bulky tert-butyl group imposes significant steric hindrance around the reactive chloromethoxy moiety. This steric bulk can be quantified computationally through methods like the calculation of cone angles or buried volume, which provide a measure of the spatial shielding of the reactive center. This hindrance is expected to slow down reactions that require nucleophilic attack at the carbon atom bonded to the chlorine, such as in an Sₙ2 reaction.
Electronically, the molecule possesses several key features. The oxygen and chlorine atoms are highly electronegative, leading to a polarization of the adjacent C-O and C-Cl bonds. This creates an electrophilic carbon center (CH₂), making it susceptible to nucleophilic attack. The methoxy (B1213986) group (-OCH₃) can act as an electron-donating group through resonance, potentially stabilizing any carbocationic intermediates that might form in an Sₙ1-type reaction. However, the inductive effect of the oxygen will also be at play.
Hypothetical Data Table of Steric and Electronic Parameters
| Parameter | This compound | Chloromethoxymethane (Reference) |
| Steric Cone Angle (at C of CH₂Cl) | 150° | 110° |
| Calculated Sₙ2 Activation Energy (with CN⁻) | 25 kcal/mol | 15 kcal/mol |
| NBO Charge on C (of CH₂Cl) | +0.18 | +0.15 |
| NBO Charge on Cl | -0.22 | -0.20 |
Future Perspectives and Emerging Research Avenues for 1 Chloromethoxy 3,3 Dimethylbutane
Development of Sustainable and Green Synthetic Methods for its Preparation and Use
The traditional synthesis of chloroalkyl ethers often involves hazardous reagents and can produce highly carcinogenic byproducts, such as bis(chloromethyl) ether. acs.org A primary focus of future research will be the development of greener, more sustainable methods for the preparation and subsequent use of 1-(chloromethoxy)-3,3-dimethylbutane. These efforts are in line with the broader goals of green chemistry to minimize waste, improve energy efficiency, and use less toxic substances. mdpi.comnih.gov
Modern approaches to the synthesis of analogous chloromethyl ethers, which can be adapted for this compound, include the use of catalytic systems that offer milder reaction conditions and improved safety profiles. For instance, the use of zinc(II) salts or strong acids like trifluoromethanesulfonic acid and perchloric acid as catalysts for the reaction between an acetal (B89532) and an acid chloride can provide the desired chloroalkyl ether rapidly and with high purity, avoiding the formation of dangerous impurities. mdpi.comrsc.org The in-situ generation of this compound in a continuous flow reactor is another promising strategy that would minimize handling and exposure to this reactive reagent. rsc.org
Future research is expected to focus on optimizing these catalytic methods for the specific synthesis of this compound from neopentyl alcohol derivatives. The development of solid-supported catalysts or the use of alternative, less hazardous chlorinating agents will also be key areas of exploration. Furthermore, the use of eco-friendly solvents and energy sources, such as microwave irradiation or mechanochemistry, could significantly reduce the environmental impact of its synthesis and application. nih.govresearchgate.netrsc.org
Exploration of Novel Catalytic Transformations Involving the Compound
As a reactive chloroalkyl ether, this compound holds potential for use in a variety of catalytic transformations beyond its role as a protecting group. Its neopentyl moiety can impart unique steric and electronic properties to molecules, influencing the outcome of reactions. Future research will likely explore its utility as a substrate or reagent in novel catalytic processes.
One area of interest is its application in cross-coupling reactions. The development of catalysts capable of activating the C-Cl bond in this compound would open up possibilities for forming new carbon-carbon and carbon-heteroatom bonds. This could lead to the synthesis of a wide range of neopentyl-containing ethers, which may have applications in materials science and medicinal chemistry.
Furthermore, the exploration of its reactivity in the presence of Lewis acids or organocatalysts could uncover new reaction pathways. For example, Friedel-Crafts type reactions with aromatic and heteroaromatic compounds could be a direct route to introduce the (3,3-dimethylbutoxy)methyl group onto these scaffolds. The bulky nature of the neopentyl group could lead to interesting regioselectivity in such reactions. The investigation into halogen-bond catalysis is another emerging field where the chlorine atom of this compound could play a crucial role in activating substrates. mdpi.comnih.gov
Applications in Asymmetric Synthesis and Chiral Induction
The steric bulk of the neopentyl group in this compound makes it a particularly interesting candidate for applications in asymmetric synthesis. numberanalytics.com In stereoselective reactions, bulky groups can effectively shield one face of a molecule, directing an incoming reagent to the opposite face and thereby controlling the stereochemical outcome of the reaction. rsc.orgnih.gov
Future research is anticipated to explore the use of the (3,3-dimethylbutoxy)methyl group, introduced via this compound, as a sterically demanding protecting group for alcohols and other functional groups in chiral molecules. This could be particularly advantageous in diastereoselective reactions where high levels of stereocontrol are required. The bulky neopentyl group could enhance the facial bias of a chiral substrate, leading to higher diastereomeric excesses in reactions such as nucleophilic additions, reductions, and cycloadditions. youtube.comalchemyst.co.uk
Moreover, this compound could serve as a precursor for the synthesis of novel chiral ligands for asymmetric catalysis. By incorporating the neopentyl ether moiety into a ligand scaffold, it may be possible to create a well-defined and sterically hindered chiral pocket around a metal center, leading to high enantioselectivity in catalytic reactions. numberanalytics.comnumberanalytics.com The development of such ligands would be a significant contribution to the field of asymmetric synthesis, enabling the efficient production of enantiomerically pure compounds. nih.govrsc.org
Design of Next-Generation Organic Reagents Based on its Structural Motif
The unique combination of a reactive chloromethyl ether and a bulky, chemically robust neopentyl group in this compound provides a foundation for the design of novel organic reagents with specialized applications.
One potential direction is the development of new protecting groups. While the methoxymethyl (MOM) group is widely used, the corresponding neopentoxymethyl (NPOM) group derived from this compound could offer advantages in terms of stability or selective deprotection under specific conditions. The steric hindrance of the neopentyl group could render the NPOM ether more stable to certain acidic conditions, allowing for differential protection of multiple hydroxyl groups within a complex molecule.
Furthermore, by replacing the chlorine atom with other functionalities, a range of novel building blocks can be accessed. For example, conversion to the corresponding organometallic reagent (e.g., Grignard or organolithium) would create a nucleophilic source of the (3,3-dimethylbutoxy)methyl group. Such a reagent could be used to introduce this bulky substituent into a variety of molecules, potentially influencing their physical and biological properties. There is also potential to develop chiral reagents from this compound for use in asymmetric synthesis, where the neopentyl group could play a key role in achieving high levels of stereochemical control. nih.gov
The exploration of these avenues will undoubtedly lead to a deeper understanding of the chemistry of this compound and expand its utility as a valuable tool in modern organic synthesis.
Q & A
Q. What are the optimal synthetic routes for preparing 1-(chloromethoxy)-3,3-dimethylbutane in high purity?
- Methodological Answer: The compound can be synthesized via the Williamson ether synthesis , which involves reacting a 3,3-dimethylbutoxide ion with a chloromethylating agent (e.g., chloromethyl chloride). highlights a similar approach using 3,3-dimethylbutan-2-ol as a starting material, requiring deprotonation with a strong base (e.g., NaH) to generate the alkoxide, followed by nucleophilic substitution with a chlorinated electrophile. Reaction conditions such as anhydrous solvents (e.g., THF) and inert atmospheres are critical to minimize hydrolysis or side reactions . For higher purity, purification via fractional distillation or column chromatography is recommended.
Q. How can the structure and purity of this compound be confirmed?
- Methodological Answer: Structural confirmation relies on NMR spectroscopy (¹H and ¹³C) to identify characteristic signals, such as the chloromethoxy group (-OCH₂Cl) at ~δ 3.8–4.2 ppm and the 3,3-dimethylbutane backbone (δ 0.9–1.3 ppm for methyl groups). High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) provides precise molecular weight validation (e.g., [M+H]⁺ or [M+Na]⁺ adducts). Purity assessment via gas chromatography (GC) or HPLC with a refractive index detector ensures minimal impurities. Kinetic studies using time-resolved NMR, as described in for analogous compounds, can track reaction progress and side-product formation .
Advanced Research Questions
Q. What are the common side reactions encountered during synthesis, and how can they be mitigated?
- Methodological Answer: Key side reactions include:
- Elimination : Competing β-hydride elimination in the alkoxide intermediate, leading to alkene by-products. Mitigation involves using bulky bases (e.g., KOtBu) to reduce steric strain and lower reaction temperatures .
- Hydrolysis : Chloromethoxy groups are susceptible to hydrolysis in protic solvents. Strict anhydrous conditions (e.g., molecular sieves) and aprotic solvents (e.g., DCM) are essential.
- Over-alkylation : Excess chloromethylating agent may lead to di-ether formation. Controlled stoichiometry (1:1 alkoxide:electrophile ratio) and slow addition of reagents minimize this risk. Monitoring via TLC or GC-MS helps identify by-products early .
Q. How does the steric environment of 3,3-dimethylbutane influence reactivity in substitution reactions?
- Methodological Answer: The 3,3-dimethylbutane moiety creates a sterically hindered environment , slowing nucleophilic substitution due to reduced accessibility of the electrophilic carbon. This steric bulk can favor alternative reaction pathways, such as elimination, unless mitigated by:
- Using polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkoxide reactivity.
Structural analogs in and (e.g., 2,2-dimethylbutane) demonstrate similar steric effects, supporting the need for optimized reaction kinetics .
Q. What catalytic systems enhance the efficiency of forming chloroether derivatives like this compound?
- Methodological Answer: Gold(I) catalysts (e.g., [Au(I)-L][SbF₆] complexes) have shown promise in analogous reactions by stabilizing transition states and reducing activation energy ( ). For chloroethers, Lewis acids (e.g., ZnCl₂) can polarize the C–Cl bond, facilitating nucleophilic attack. Microwave-assisted synthesis reduces reaction times and improves yields by enhancing thermal efficiency. Comparative studies using kinetic isotope effects (KIE) or DFT calculations, as suggested in , can elucidate mechanistic details and guide catalyst design .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported yields for this compound synthesis?
- Methodological Answer: Yield variations often arise from differences in:
- Reagent purity : Impurities in chloromethylating agents (e.g., HCl traces) can promote hydrolysis.
- Temperature control : Exothermic reactions may lead to localized overheating, favoring side reactions.
- Workup protocols : Incomplete extraction or distillation can artificially lower yields.
Reproducibility requires strict adherence to documented protocols and validation via independent analytical methods (e.g., GC-MS cross-referenced with NMR). ’s kinetic data for analogous compounds highlights the importance of real-time monitoring to standardize conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
